molecular formula C32H50O10 B1248815 Strevertene B

Strevertene B

Cat. No.: B1248815
M. Wt: 594.7 g/mol
InChI Key: CBRAUJSCEKZDDA-HHSBRKDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strevertene B is a natural product found in Streptomyces with data available.

Properties

Molecular Formula

C32H50O10

Molecular Weight

594.7 g/mol

IUPAC Name

(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-3-ethyl-4,6,8,12,14,16-hexahydroxy-27,28-dimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid

InChI

InChI=1S/C32H50O10/c1-4-26-28(37)20-25(35)18-23(33)15-13-16-24(34)19-29(38)30(31(39)40)27(36)17-12-10-8-6-5-7-9-11-14-21(2)22(3)42-32(26)41/h5-12,14,17,21-30,33-38H,4,13,15-16,18-20H2,1-3H3,(H,39,40)/b6-5+,9-7+,10-8+,14-11+,17-12+/t21-,22+,23-,24+,25-,26+,27+,28-,29+,30-/m0/s1

InChI Key

CBRAUJSCEKZDDA-HHSBRKDXSA-N

Isomeric SMILES

CC[C@@H]1[C@H](C[C@H](C[C@H](CCC[C@H](C[C@H]([C@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)C)O)C(=O)O)O)O)O)O)O

Canonical SMILES

CCC1C(CC(CC(CCCC(CC(C(C(C=CC=CC=CC=CC=CC(C(OC1=O)C)C)O)C(=O)O)O)O)O)O)O

Synonyms

strevertene B

Origin of Product

United States

Q & A

How can I design a rigorous literature search strategy to identify gaps in Strevertene B research?

Methodological Answer:
Begin by selecting interdisciplinary databases (e.g., PubMed, SciFinder, Web of Science) and use Boolean operators with keywords like "this compound", "biosynthetic pathways", "pharmacokinetics", and "structure-activity relationships". Apply inclusion criteria: peer-reviewed articles (2015–2025), preclinical/clinical studies, and mechanistic analyses. Exclude reviews, non-English papers, and studies lacking raw data. Use SciFinder’s substructure search to identify derivatives and patents. Track citation networks to map knowledge evolution. Validate search completeness via backward/forward snowballing .

What experimental parameters are critical for establishing baseline pharmacological properties of this compound?

Methodological Answer:

  • In vitro assays: Use dose-response curves (IC50/EC50) across ≥3 cell lines (e.g., cancer, normal) with controls for cytotoxicity (MTT assay).
  • Pharmacokinetics: Measure plasma stability (HPLC), protein binding (equilibrium dialysis), and metabolic half-life (microsomal incubation).
  • Solubility: Apply shake-flask method with buffers (pH 1.2–7.4).
  • Data rigor: Replicate experiments ≥3 times, report mean ± SD, and validate via ANOVA with post-hoc Tukey tests .

How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

  • Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Contextual analysis: Compare experimental conditions (e.g., cell density, serum concentration, incubation time).
  • Statistical scrutiny: Apply sensitivity analysis to outliers; use Bland-Altman plots for inter-method variability.
  • Mechanistic hypotheses: Probe off-target effects via kinome-wide profiling or CRISPR screens .

What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold diversification: Use parallel synthesis with varying substituents (e.g., halogens, alkyl chains) at positions 3, 7, and 12.
  • Reaction optimization: Screen catalysts (e.g., Pd/C vs. Wilkinson’s catalyst) and solvents (DMF vs. THF) via Design of Experiments (DoE).
  • Purity control: Characterize intermediates via LC-MS (≥95% purity) and confirm stereochemistry via X-ray crystallography or NOESY .

How can researchers validate the reproducibility of this compound’s reported mechanisms in independent studies?

Methodological Answer:

  • Protocol replication: Adhere to original methods (e.g., buffer composition, incubation temperature) with explicit documentation.
  • Positive controls: Include reference compounds (e.g., known kinase inhibitors) to confirm assay functionality.
  • Blinded analysis: Assign sample IDs randomly to minimize bias.
  • Data sharing: Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials .

What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?

Methodological Answer:

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate LD50 and Hill slope.
  • Multivariate analysis: Use PCA to isolate confounding variables (e.g., animal weight, dosing schedule).
  • Power analysis: Calculate sample size (α=0.05, β=0.2) via G*Power software to ensure detectability of ≥20% effect size .

How should mechanistic studies differentiate between direct and indirect interactions of this compound with target proteins?

Methodological Answer:

  • Biophysical assays: Perform surface plasmon resonance (SPR) or ITC to measure binding affinity (KD).
  • Genetic knockdown: Use siRNA/shRNA to silence putative targets; rescue experiments confirm specificity.
  • Proteomic profiling: Apply thermal shift assays or CETSA to identify stabilized proteins .

What criteria determine the selection of in vivo models for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Disease relevance: Use transgenic models (e.g., xenografts with patient-derived cells) over standard cell lines.
  • Pharmacodynamic endpoints: Measure tumor volume reduction (caliper) or biomarker modulation (ELISA).
  • Ethical compliance: Follow ARRIVE guidelines for sample size justification and humane endpoints .

How can researchers address variability in this compound’s bioavailability across preclinical species?

Methodological Answer:

  • Formulation adjustment: Test nanoemulsions or liposomes to enhance solubility.
  • Allometric scaling: Predict human pharmacokinetics using rat/monkey data and physiologically based modeling (GastroPlus).
  • IVIVC analysis: Correlate in vitro dissolution profiles with in vivo absorption .

What validation steps ensure the accuracy of computational models predicting this compound’s off-target effects?

Methodological Answer:

  • Docking validation: Replicate poses in AutoDock Vina and Schrödinger; compare consensus scores.
  • MD simulations: Run ≥100 ns trajectories (AMBER/CHARMM) to assess binding stability.
  • Experimental corroboration: Test top predicted off-targets via enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strevertene B
Reactant of Route 2
Strevertene B

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